N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
CAS No.: 1058229-02-9
Cat. No.: VC8438874
Molecular Formula: C20H18FN7O2
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058229-02-9 |
|---|---|
| Molecular Formula | C20H18FN7O2 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C20H18FN7O2/c21-14-4-1-2-5-15(14)22-20(29)27-11-9-26(10-12-27)18-8-7-17-23-24-19(28(17)25-18)16-6-3-13-30-16/h1-8,13H,9-12H2,(H,22,29) |
| Standard InChI Key | OPSKGOSWUDOPCZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC=CC=C5F |
| Canonical SMILES | C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)NC5=CC=CC=C5F |
Introduction
N-(2-fluorophenyl)-4-[3-(furan-2-yl)- triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is a complex organic compound with a molecular structure that includes a fluorophenyl group, a furan ring, a triazolopyridazine core, and a piperazine moiety. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and unique structural features.
Synthesis and Preparation
The synthesis of N-(2-fluorophenyl)-4-[3-(furan-2-yl)- triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core, attachment of the furan-2-yl group, and subsequent coupling with the piperazine and 2-fluorophenyl moieties. Detailed synthesis protocols may vary depending on specific conditions and reagents used.
Biological Activities and Potential Applications
While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit potential as pharmacological agents due to their ability to interact with various biological targets. The presence of a triazolopyridazine core and a furan ring may confer unique properties that could be exploited in drug discovery efforts.
Research Findings and Future Directions
Research on compounds like N-(2-fluorophenyl)-4-[3-(furan-2-yl)- triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide is ongoing, with a focus on understanding their chemical and biological properties. Future studies may explore the compound's efficacy in various therapeutic areas, such as anti-inflammatory, antimicrobial, or anticancer applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume